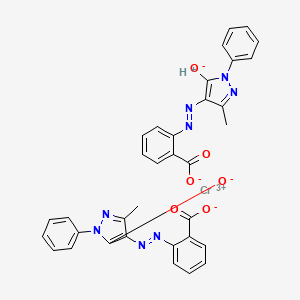![molecular formula C6H6Br3N B1181712 2-phenyliMidazole[4,5f][1,10]phenanthroline CAS No. 171565-44-9](/img/new.no-structure.jpg)
2-phenyliMidazole[4,5f][1,10]phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyliMidazole[4,5f][1,10]phenanthroline is a heterocyclic compound that features both imidazole and phenanthroline moieties. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline typically involves a one-pot reaction. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with aniline derivatives in the presence of ammonium acetate under solvent-free conditions . This method is advantageous due to its simplicity, cleaner reactions, and high yield of products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyliMidazole[4,5f][1,10]phenanthroline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-phenyliMidazole[4,5f][1,10]phenanthroline has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific optical or electronic properties, such as in the creation of organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-phenyliMidazole[4,5f][1,10]phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA or proteins, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-phenanthroline: A parent compound that lacks the imidazole moiety.
2,2’-bipyridine: Another bidentate ligand with similar coordination properties.
Imidazole: A simpler heterocycle that forms part of the structure of 2-phenyliMidazole[4,5f][1,10]phenanthroline.
Uniqueness
This compound is unique due to its combined imidazole and phenanthroline structure, which enhances its ability to form stable complexes with a variety of metal ions. This dual functionality makes it particularly valuable in the study of coordination chemistry and its applications in various fields .
Eigenschaften
CAS-Nummer |
171565-44-9 |
|---|---|
Molekularformel |
C6H6Br3N |
Molekulargewicht |
0 |
Synonyme |
2-phenyliMidazole[4,5f][1,10]phenanthroline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





